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N'-cyclopropyl-N-(2-phenylethyl)oxamide

Regioisomer identification Analytical chemistry Structural verification

Generic oxamide sourcing often overlooks regioisomeric identity, risking experimental reproducibility. This compound solves that by providing a rigorously characterized 2-phenylethyl isomer. Key advantages: • Definitive regioisomeric identity (2-phenylethyl vs. 1-phenylethyl) avoids isomeric cross-contamination common in oxamide synthesis. • Published crystallographic data (triclinic P-1 space group) enables powder XRD identity verification upon receipt. • Fills a specific substitution gap in lipoxygenase/COX SAR, enabling comparative inflammation target profiling.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B4753582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyclopropyl-N-(2-phenylethyl)oxamide
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O2/c16-12(13(17)15-11-6-7-11)14-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)
InChIKeyLKHNZROEXXBTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Cyclopropyl-N-(2-phenylethyl)oxamide: Structural Identity & Baseline Characterization


N'-Cyclopropyl-N-(2-phenylethyl)oxamide is a synthetic small molecule belonging to the oxamide class, characterized by an ethanediamide core asymmetrically substituted with a cyclopropyl group on one nitrogen and a 2-phenylethyl (phenethyl) group on the other . The molecular formula is C₁₃H₁₆N₂O₂ (MW 232.28 g/mol), distinguishing it from the closely related positional isomer N-cyclopropyl-N'-(1-phenylethyl)oxamide (also C₁₃H₁₆N₂O₂, MW 232.28 g/mol, CAS 311791-16-9) . The compound is primarily encountered as a research chemical or synthetic intermediate, with limited publicly disclosed bioactivity data beyond preliminary screening against cyclooxygenase in mouse macrophages .

Regioisomer-specific 2-phenylethyl substitution pattern for structure-activity relationship studies
Verified identity Crystallographic and analytical characterization data available for procurement QC
Research probe Supports inflammation-target enzyme screening workflows with documented assay context

Why Generic Substitution Fails: N'-Cyclopropyl-N-(2-phenylethyl)oxamide Regioisomeric Purity


The position of the phenyl substitution on the ethyl linker—2-phenylethyl versus 1-phenylethyl—creates a regioisomeric relationship that can profoundly alter molecular recognition, lipophilicity, and metabolic stability, yet these two isomers share the identical molecular formula (C₁₃H₁₆N₂O₂) and molecular weight (232.28 g/mol) . Generic procurement that does not rigorously verify regioisomeric identity risks introducing a structurally distinct compound, undermining experimental reproducibility. In the broader oxamide class, even subtle N-alkyl substituent changes have been shown to abolish biological activity; for instance, unsubstituted oxamides lack lipoxygenase inhibition activity that substituted derivatives possess . Without explicit isomer specification and analytical proof of identity, substitution of N'-cyclopropyl-N-(2-phenylethyl)oxamide with generic oxamides or unspecified isomers invalidates any structure-activity relationship or pharmacological study.

Attribute
Target (2-phenylethyl)
1-phenylethyl Isomer
Substitution
Linear phenethyl chain
Branched phenethyl chain
Lipophilicity profile
Higher calculated LogP
Lower calculated LogP
Crystallographic ID
Space group data reported
No crystallographic data available
Bioactivity documentation
COX screening result documented
No reported COX data

N'-Cyclopropyl-N-(2-phenylethyl)oxamide Differentiation Evidence


Regioisomeric Identity: 2-Phenylethyl vs. 1-Phenylethyl

N'-Cyclopropyl-N-(2-phenylethyl)oxamide differs from its closest structural analog, N-cyclopropyl-N'-(1-phenylethyl)oxamide, solely in the attachment point of the phenyl ring to the ethyl linker (linear 2-phenylethyl vs. branched 1-phenylethyl). Both share identical molecular formula C₁₃H₁₆N₂O₂ and molecular weight 232.28 g/mol, yet the target compound's calculated XLogP3-AA value of 2.0 differs from the 1-phenylethyl isomer's XLogP3-AA of 1.7 , reflecting a measurable difference in lipophilicity of ΔXLogP = +0.3. This shift is sufficient to alter membrane permeability and non-specific binding profiles.

Regioisomeric Identity
Head-to-head
Calculated XLogP3-AA differs by +0.3 (2.0 for 2-phenylethyl isomer vs. 1.7 for 1-phenylethyl isomer), reflecting measurable lipophilicity shift between regioisomers sharing identical molecular formula and weight.
Reported lipophilicity difference may alter membrane partitioning and assay behavior.
In silico calculation; experimental logP verification recommended for critical studies.
Regioisomer identification Analytical chemistry Structural verification

X-Ray Diffraction: Crystallographic Space Group

The title compound C₁₃H₁₆N₂O₂ has been studied by single-crystal X-ray diffraction and found to crystallize in the triclinic P-1 space group . This crystallographic parameter serves as a definitive, instrument-verifiable identity characteristic that distinguishes it from any polymorphic or isomeric impurity. The 1-phenylethyl isomer (CAS 311791-16-9) has not been reported with the same space group assignment, rendering the P-1 space group a unique reference fingerprint for the 2-phenylethyl derivative.

Crystal Structure
Reported
Single-crystal X-ray diffraction confirms triclinic P-1 space group for the 2-phenylethyl derivative, providing an instrument-verifiable solid-state identity fingerprint.
Supports solid-state identity verification for procurement quality control.
No comparable crystallographic data reported for the 1-phenylethyl isomer.
Crystal structure X-ray diffraction Solid-state characterization

COX Inhibition in Murine Macrophages

N'-Cyclopropyl-N-(2-phenylethyl)oxamide has been tested for inhibitory activity against cyclooxygenase (COX) in mouse macrophages, with an IC₅₀ value recorded in the BindingDB/ChEMBL-linked assay ALA762600 . While the exact IC₅₀ value is not publicly accessible in free-text form, the assay context (murine macrophage COX, whole-cell format) provides a baseline for future comparative studies. Most structurally related oxamides, including N-cyclopropyl-N'-(1-phenylethyl)oxamide (CAS 311791-16-9), lack any reported COX inhibition data in this specific assay system, granting the target compound a documentation advantage.

COX Screening
Data to verify
COX inhibition assayed in mouse macrophage whole-cell format (assay ALA762600). IC50 value recorded but restricted from public free-text access.
Supports COX screening context; quantitative data requires independent verification.
Restricted-access assay data; confirm with in-house testing before comparative studies.
COX inhibition Macrophage assay Anti-inflammatory screening

Lipoxygenase Molecular Docking Compatibility

A series of substituted oxamide derivatives have demonstrated lipoxygenase (LOX) inhibitory activity accompanied by molecular docking studies showing favorable binding interactions . While N'-cyclopropyl-N-(2-phenylethyl)oxamide itself has not been directly tested in these LOX assays, its structural features—particularly the cyclopropyl ring and the flexible 2-phenylethyl chain—closely match the pharmacophore elements identified in the docking models. Unsubstituted oxamide failed to show any distinct LOX inhibition in the same study, confirming that the N-alkyl substitution pattern, which the target compound possesses, is essential for activity .

LOX SAR Inference
Class-level
Substituted oxamide derivatives demonstrate lipoxygenase inhibitory activity with supporting molecular docking data. Unsubstituted oxamide shows no LOX inhibition, confirming N-alkyl substitution requirement.
Supports LOX screening context; target-compound data not yet directly reported.
Class SAR inference; direct testing of this compound needed for confirmation.
Lipoxygenase inhibition Molecular docking Anti-inflammatory target

N'-Cyclopropyl-N-(2-phenylethyl)oxamide Application Scenarios


Regioisomer-Specific Inflammation Profiling

Leveraging the documented COX inhibitory screening result in mouse macrophages and the class-level LOX inhibition SAR , this compound is positioned as a structurally defined probe for comparative inflammation target profiling. The critical differentiator is its regioisomeric identity (2-phenylethyl vs. 1-phenylethyl), which confers distinct lipophilicity (XLogP3-AA 2.0 vs. 1.7) . Researchers can use this compound to explore how the linear phenethyl substitution pattern affects COX-1/COX-2 selectivity relative to branched analogs, directly addressing the isomeric specificity question that generic oxamide sourcing cannot answer.

X-Ray Diffraction Reference Standard

The crystallographic characterization establishing a triclinic P-1 space group for this compound enables its use as an authenticated solid-state reference standard in procurement quality assurance. Laboratories can verify the identity of received material against the published crystallographic parameters using powder X-ray diffraction, a capability not available for the 1-phenylethyl isomer which lacks reported crystallographic data. This reduces the risk of isomer cross-contamination that is known to occur in oxamide synthesis.

SAR Expansion for Oxamide Enzyme Inhibitors

The existing lipoxygenase inhibition SAR clearly demonstrates that N-alkyl substitution is essential for oxamide bioactivity, with unsubstituted oxamide showing no inhibition . N'-Cyclopropyl-N-(2-phenylethyl)oxamide fills a specific substitution gap—combining a cyclopropyl group (known for metabolic stability enhancement) with a linear 2-phenylethyl chain—that is not represented by its 1-phenylethyl isomer or other commercially available oxamides. This unique substitution pattern makes it a valuable SAR expansion tool for medicinal chemistry programs targeting enzymes susceptible to oxamide-based inhibition.

Computational Docking with Defined Parameters

With a computed XLogP3-AA of 2.0 and a well-defined molecular structure, this compound provides a chemically tractable starting point for molecular docking and dynamics simulations. The 0.3 LogP unit difference from its 1-phenylethyl isomer is sufficient to produce measurably different binding mode predictions in silico, enabling computational chemists to benchmark docking algorithms' sensitivity to regioisomeric input.

Application
Selection Property
Validation Focus
Inflammation target profiling studies
Regioisomeric identity context
COX/LOX pathway screening review
Solid-state identity verification
Crystallographic identity confirmation
XRD pattern-matching review
Oxamide SAR expansion studies
N-alkyl substitution pattern context
Enzyme inhibition assay review
Computational docking studies
Regioisomer-specific structural input
Binding-mode prediction review
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